プレニルカフェ酸

説明

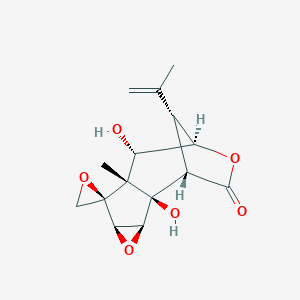

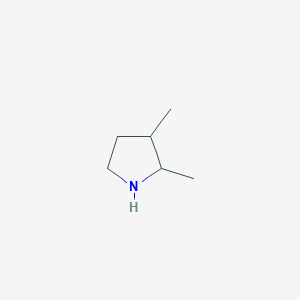

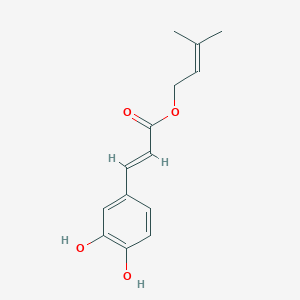

Prenyl caffeate is a hydroxycinnamic acid . It is a natural product found in Populus szechuanica, Populus nigra, and Populus cathayana . The molecular formula of Prenyl caffeate is C14H16O4 .

Synthesis Analysis

Prenyl transfer reactions catalyzed by prenyltransferases represent the key steps in the biosynthesis and contribute significantly to the structural and biological diversity of these compounds .

Molecular Structure Analysis

The molecular weight of Prenyl caffeate is 248.27 g/mol . The IUPAC name is 3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate . The InChI is InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ .

Chemical Reactions Analysis

Prenyl caffeate is involved in various chemical reactions. The productions of isoprenoids are catalyzed by a group of enzymes known as prenyltransferases, such as farnesyltransferases, geranylgeranyltransferases, terpenoid cyclase, squalene synthase, aromatic prenyltransferase, and cis- and trans-prenyltransferases .

Physical And Chemical Properties Analysis

Prenyl caffeate has a density of 1.2±0.1 g/cm^3 . Its boiling point is 417.5±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.7±3.0 kJ/mol . The flash point is 156.1±20.8 °C . The index of refraction is 1.600 . The molar refractivity is 70.7±0.3 cm^3 .

科学的研究の応用

プレニル化における酵素的役割

プレニルカフェ酸は、一次代謝と二次代謝の両方において重要な酵素であるプレニル転移酵素を含む酵素反応の産物です。 これらの酵素は、プレニル部分を様々な受容体に転移する反応を触媒し、化合物の構造的多様性と生物学的機能の多様性に大きく貢献しています .

抗酸化特性

プレニルカフェ酸は、その構造のために抗酸化活性を示します。 プレニルカフェ酸は、フリーラジカルの消去に関与し、細胞を酸化ストレスから保護することで、慢性疾患や老化の予防に役立ちます .

抗菌活性

研究によると、プレニルカフェ酸のようなプレニル化された化合物は、抗菌性を有しています。 そのため、プレニルカフェ酸は、様々な病原体に対する新たな抗菌剤開発の候補として注目されています .

薬理学的可能性

プレニル化による分子の修飾は、多くの場合、薬理活性の強化をもたらします。 プレニルカフェ酸は、そのプレニル基により、プレニル化されていない対応物に比べて生物活性を向上させている可能性があり、薬物開発における注目すべき対象となっています .

食品産業における用途

食品産業では、プレニルカフェ酸は、その抗菌性と抗酸化特性により、天然の保存料として使用することができます。 プレニルカフェ酸は、食品の品質を維持しながら、賞味期限を延ばすのに役立ちます .

化粧品産業における利用

プレニルカフェ酸の抗酸化特性は、化粧品産業においても有益です。 プレニルカフェ酸は、スキンケア製品に配合することで、環境からのダメージから肌を保護し、肌全体の健康を改善することができます .

農業における用途

抗菌性を持つ天然化合物であるプレニルカフェ酸は、農業において、作物を微生物感染から保護するために使用することができ、合成農薬の必要性を減らすことができます .

生体利用率の向上

プレニルカフェ酸は、in vitro消化管消化におけるフェノール化合物の生体利用率を向上させる役割を担うことが研究されています。 この用途は、機能性食品やニュートラシューティカルの開発において重要です .

作用機序

Target of Action

Prenylated compounds, in general, have been shown to interact with a variety of biological targets, enhancing their bioactivities

Mode of Action

The mode of action of Prenyl caffeate involves the process of prenylation, a post-translational modification that plays a crucial role in cellular regulation . Prenylation involves the attachment of isoprene units to various acceptors, significantly contributing to the structural and biological diversity of these compounds .

Biochemical Pathways

Prenyltransferases, the enzymes responsible for prenylation, catalyze the transfer reactions of prenyl moieties from different prenyl donors to various acceptors . This process affects the biosynthesis of isoprenoids, a group of compounds that serve a variety of essential biological functions . The prenylation reactions can take place in a regular manner by connecting the prenyl moieties via their C-1 to an acceptor or in a reverse manner via their C-3 atoms .

Pharmacokinetics

A study on a similar compound, bornyl caffeate, found it to follow a three-compartment open model . The time to peak concentration (Tmax) and the maximum plasma concentration (Cmax) were found to be 0.53 h and 409.33 ng/mL, respectively

Result of Action

Prenylated compounds, including Prenyl caffeate, often demonstrate promising biological and pharmacological activities. They exhibit a wide range of biological activities such as cytotoxicity, antioxidant, and antimicrobial activities . These activities are often distinct from their non-prenylated precursors .

Action Environment

The action of Prenyl caffeate can be influenced by various environmental factors. For instance, encapsulation has been shown to improve the stability of bioactive extracts under gastrointestinal conditions, thereby enhancing their beneficial effect

将来の方向性

Prenyl caffeate and other isoprenoids are structurally and functionally diverse and include dolichols, steroid hormones, carotenoids, retinoids, aromatic metabolites, the isoprenoid side-chain of ubiquinone, and isoprenoid attached signaling proteins . These enzymes are key in cellular processes and metabolic pathways, and they are expected to be potential targets in new drug discovery .

特性

IUPAC Name |

3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYOHMFLCXENHR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118971-61-2, 100884-13-7 | |

| Record name | (E)-3-Methylbut-2-en-1-yl 3-(3,4-dihydroxyphenyl)acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118971-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylallyl caffeic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100884137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenyl cis-caffeate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。